molecular formula C17H24N6O3S B2954370 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 2034357-70-3

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2954370
CAS No.: 2034357-70-3
M. Wt: 392.48
InChI Key: GEQHMAKOWUERMP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazine ring, a pyrrolidine ring, a dimethylamino group, and a methoxybenzenesulfonamide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the triazine ring might participate in nucleophilic substitution reactions, and the pyrrolidine ring might undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzenesulfonamide is a compound with potential applications in the synthesis of novel heterocyclic compounds due to its structural features. Research has shown the utility of related sulfonamide compounds in creating diverse chemical structures, such as triazepines, pyrimidines, azoles, and other heterocyclic compounds with potential biological activities. For example, derivatives of toluenesulfonamide have been used to synthesize novel triazepines and azoles, demonstrating good antifungal activity, indicating a potential pathway for leveraging similar compounds in drug discovery and development processes (Khodairy, Ali, & El-wassimy, 2016).

Optical and Electronic Properties

Compounds containing the dimethylamino and pyrrolidinyl groups attached to a triazine core have been explored for their second-order nonlinear optical (NLO) properties. Studies on related structures, such as thienyl-substituted pyridinium salts, have revealed noncentrosymmetric structures with significant optical nonlinearity, useful for applications in photonics and optoelectronics (Li et al., 2012).

Corrosion Inhibition

Research involving piperidine derivatives, similar in structural motifs to the compound , has shown their effectiveness as corrosion inhibitors for metals like iron. This suggests that this compound could potentially be explored as a corrosion inhibitor, leveraging quantum chemical calculations and molecular dynamics simulations to predict its efficiency in protecting metal surfaces (Kaya et al., 2016).

Biological Applications

The incorporation of 1,3,5-triazine motifs into sulfonamide structures has led to compounds with a broad spectrum of biological activities, including antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activities. These activities are associated with the treatment and management of several diseases, such as Alzheimer's, Parkinson's, and pigmentation disorders. The research in this domain suggests a potential area for the application of this compound in therapeutic agent development (Lolak et al., 2020).

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3S/c1-22(2)16-19-15(20-17(21-16)23-10-6-7-11-23)12-18-27(24,25)14-9-5-4-8-13(14)26-3/h4-5,8-9,18H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQHMAKOWUERMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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